Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI)
Description
Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) is a polyene compound featuring a conjugated hexapentaene backbone substituted with two o-bromophenyl and two phenyl groups at the 1,6-positions.
Properties
IUPAC Name |
1-bromo-2-[6-(2-bromophenyl)-1,6-diphenylhexa-1,2,3,4,5-pentaenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br2/c31-29-21-11-9-19-27(29)25(23-13-3-1-4-14-23)17-7-8-18-26(24-15-5-2-6-16-24)28-20-10-12-22-30(28)32/h1-6,9-16,19-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWBZDXHOUQVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=C=C=C=C(C2=CC=CC=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227335 | |
| Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13632-32-1 | |
| Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13632-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) is a synthetic organic compound with the molecular formula C30H18Br2 and a CAS number of 13632-32-1. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a calpain inhibitor.
Chemical Structure
The compound's structure consists of a hexapentaene backbone with two o-bromophenyl groups and two diphenyl groups attached at the 1 and 6 positions. This unique arrangement contributes to its biological activity.
Structural Formula
Calpain Inhibition
One of the primary areas of research surrounding Hexapentaene is its role as a calpain inhibitor . Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including cell differentiation and apoptosis. Inhibition of calpain activity has been linked to therapeutic effects in conditions such as neurodegeneration and cancer.
The mechanism by which Hexapentaene inhibits calpain involves binding to the enzyme's active site, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced cellular damage in pathological conditions.
Research Findings
Several studies have investigated the biological effects of Hexapentaene:
- Neuroprotective Effects : Research indicates that Hexapentaene may provide neuroprotective effects by inhibiting calpain-mediated apoptosis in neuronal cells. In vitro studies demonstrated a significant reduction in cell death when treated with Hexapentaene under oxidative stress conditions.
- Anticancer Properties : Preliminary studies suggest that Hexapentaene exhibits anticancer activity by inducing apoptosis in cancer cell lines through calpain inhibition. The compound was shown to decrease cell viability in various cancer models.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Calpain Inhibition | Binds to calpain active site | |
| Neuroprotection | Reduces oxidative stress-induced apoptosis | |
| Anticancer Activity | Induces apoptosis in cancer cells |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on neuronal cultures exposed to amyloid-beta showed that treatment with Hexapentaene significantly reduced cell death and calpain activation. The findings suggest that Hexapentaene could be a potential therapeutic agent for Alzheimer’s disease.
Case Study 2: Breast Cancer Cell Lines
In a controlled experiment using MCF-7 breast cancer cells, Hexapentaene treatment resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. This study supports the compound's potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity : Research has indicated that compounds similar to Hexapentaene exhibit antiviral properties. For instance, derivatives based on bromophenyl groups have shown promise against the H5N1 influenza virus. The antiviral efficacy was assessed through various assays, demonstrating significant inhibition of viral replication .
Calpain Inhibition : Hexapentaene has been identified as a potential inhibitor of calpain, a cysteine protease involved in various cellular processes. Inhibitors of calpain are being investigated for therapeutic applications in neurodegenerative diseases and cancer .
Materials Science Applications
Organic Photovoltaics : The compound's structure allows for its incorporation into organic photovoltaic devices. Its unique electronic properties can enhance charge transport and stability in organic solar cells. Studies have shown that incorporating such compounds can lead to improved efficiency in energy conversion.
Polymer Chemistry : Hexapentaene can serve as a building block for advanced polymeric materials. Its ability to undergo polymerization reactions can lead to the development of new materials with tailored properties for applications in coatings and adhesives.
Photochemistry Applications
Light Absorption Properties : The compound's conjugated system allows it to absorb light effectively, making it suitable for applications in photonic devices. Research indicates that compounds with similar structures can be utilized in photonic crystals and sensors due to their optical properties.
Case Studies
Comparison with Similar Compounds
Structural Analogues
1,6-Diphenyl-1,3,5-hexatriene (DPH)
- Molecular Formula : C₁₈H₁₆
- Molecular Weight : 232.32 g/mol
- Structure : A linear hexatriene core with phenyl groups at terminal positions.
- Key Features :
2,4-Hexadiyne-1,6-diol,1,6-bis(2-chlorophenyl)-1,6-diphenyl- (9CI)
- Molecular Formula : C₃₀H₂₀Cl₂O₂
- Molecular Weight : 483.38 g/mol
- Structure : Features a hexadiyne diol backbone with o-chlorophenyl and phenyl substituents.
- The diyne and diol groups introduce hydrogen-bonding capability, absent in the hexapentaene derivative.
1,6-Hexanediol Derivatives
- Example : Hexanedioic acid,1,6-bis(4-hydroxybutyl) ester
- Molecular Formula : C₁₄H₂₆O₆
- Structure : A saturated hexanediol core esterified with hydroxybutyl groups.
- Key Features :
- Hydroxyl and ester functionalities enable polymer synthesis (e.g., polyesters), contrasting with the conjugated, aromatic hexapentaene system .
- Lack of aromaticity reduces UV-Vis absorption compared to polyenes .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
